molecular formula C35H38Cl2N8O5 B562321 Hydroxy Itraconazole-d5 CAS No. 1217524-77-0

Hydroxy Itraconazole-d5

カタログ番号 B562321
CAS番号: 1217524-77-0
分子量: 726.671
InChIキー: ISJVOEOJQLKSJU-VVLLWNLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy Itraconazole-d5 is a derivative of Itraconazole, a synthetic broad-spectrum triazole antifungal agent . It has a molecular formula of C35 D5 H33 Cl2 N8 O5 and a molecular weight of 726.66 . It is a stable isotope labelled metabolite .


Molecular Structure Analysis

The molecular structure of Hydroxy Itraconazole-d5 is complex, with multiple rings and functional groups . It includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .

科学的研究の応用

  • Pharmacokinetics and Pharmacodynamics : Itraconazole, a triazole antifungal agent, is well-tolerated and highly efficacious, with its main metabolite, hydroxy-itraconazole, also having considerable antifungal activity. New formulations have improved its solubility, leading to enhanced absorption and bioavailability, making it ideal for treating systemic fungal infections in diverse patient populations (Willems, van der Geest, & de Beule, 2001).

  • Effect on Other Medications : Itraconazole is a potent inhibitor of CYP3A4 and can increase the serum concentrations of certain medications, such as atorvastatin, a cholesterol-lowering drug, by interfering with its metabolism (Kantola, Kivistö, & Neuvonen, 1998).

  • Variable Absorption and Concentration : The original capsule formulation of itraconazole can lead to variability in absorption and plasma concentration, which is critical for treating serious systemic fungal infections. This variability necessitated the development of alternative formulations for broader application (de Beule & van Gestel, 2001).

  • Metabolism and Therapeutic Activity : Studies have shown that concentrations of hydroxyitraconazole are approximately twice as high as itraconazole over a range of concentrations, contributing importantly to the therapeutic activity attributed to itraconazole (Hostetler et al., 1993).

  • Pharmacokinetic Profiles in Onychomycosis Treatment : In the treatment of onychomycosis, a fungal infection of the nails, itraconazole and hydroxy-itraconazole show high cure rates and strong affinity for keratin, leading to effective drug concentrations in the affected nails (Kawada, Aragane, & Tezuka, 2004).

  • Influence of Gender, BMI, and Age on Pharmacokinetics : Gender significantly influences the pharmacokinetics of itraconazole, with men showing higher plasma concentrations than women. This suggests a need for tailored dosing based on gender and other factors (Miljković et al., 2022).

  • Population Pharmacokinetics in Special Patient Populations : Understanding the population pharmacokinetics of itraconazole and hydroxy-itraconazole in pediatric patients with cystic fibrosis or undergoing bone marrow transplants is crucial for optimizing dosing regimens (Hennig et al., 2006).

作用機序

While specific information on Hydroxy Itraconazole-d5’s mechanism of action is not available, it’s known that Itraconazole works by binding to fungal Cytochrome P-450 iso-enzymes. This inhibits the synthesis of ergosterol, affecting membrane-bound enzyme function and membrane permeability .

Safety and Hazards

When handling Hydroxy Itraconazole-d5, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2,3,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i2D3,24D,25D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-VVLLWNLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。